5-Ethylthiophene-3-carbonyl chloride
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Description
5-Ethylthiophene-3-carbonyl chloride, also known as 5-ethyl-2-thienylcarbonyl chloride or simply ETCC, is a versatile compound with a wide range of applications in scientific research and industry. It has a molecular formula of C7H7ClOS and a molecular weight of 174.65 .
Synthesis Analysis
The synthesis of thiophene derivatives like ETCC is a well-investigated method. Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted . Recent developments have focused on heterocyclization of functionalized alkynes .Molecular Structure Analysis
The molecular structure of ETCC consists of a five-membered thiophene ring with a sulfur atom. It has a carbonyl (C=O) group and a chlorine (Cl) atom attached to the ring, as well as an ethyl (C2H5) group on the 5-position of the ring.Chemical Reactions Analysis
Thiophene-based compounds like ETCC can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The reaction mechanisms can vary depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis
ETCC is a chemical compound with the molecular formula C7H7ClOS. Its molecular weight is 174.65 g/mol . More detailed physical and chemical properties are not specified in the available literature.Scientific Research Applications
Thiophene derivatives, including “5-Ethylthiophene-3-carbonyl chloride”, are essential heterocyclic compounds and show a variety of properties and applications . Here are some general applications of thiophene derivatives:
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Industrial Chemistry and Material Science
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Pharmacology
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Synthesis of Thiophene Derivatives
properties
IUPAC Name |
5-ethylthiophene-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEDFVAQXNGHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538097 |
Source
|
Record name | 5-Ethylthiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylthiophene-3-carbonyl chloride | |
CAS RN |
95330-74-8 |
Source
|
Record name | 5-Ethylthiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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